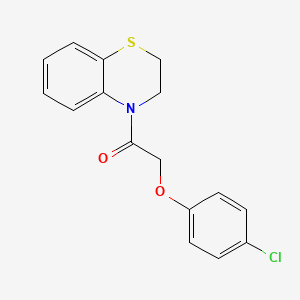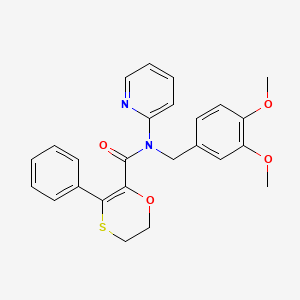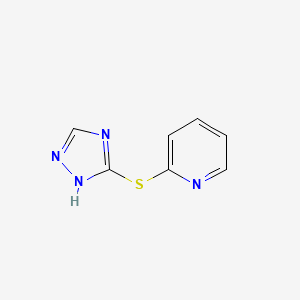
2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone typically involves the following steps:
-
Formation of the Chlorophenoxy Intermediate: : The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. This reaction yields 4-chlorophenoxyacetic acid ethyl ester.
-
Cyclization to Benzothiazine: : The next step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. This reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid.
-
Formation of the Final Product: : The final step involves the condensation of the benzothiazine intermediate with 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine. This reaction yields this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzothiazine derivatives.
-
Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazine derivatives
Substitution: Substituted chlorophenoxy derivatives
Scientific Research Applications
2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanol
- 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Uniqueness
2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is unique due to its specific combination of the chlorophenoxy and benzothiazine moieties
Properties
Molecular Formula |
C16H14ClNO2S |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C16H14ClNO2S/c17-12-5-7-13(8-6-12)20-11-16(19)18-9-10-21-15-4-2-1-3-14(15)18/h1-8H,9-11H2 |
InChI Key |
HQRJRVWVPQUNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B12188796.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12188803.png)
![6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12188806.png)
![N-{4-[(6-bromo-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B12188811.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B12188821.png)
![6-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12188826.png)

![1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12188834.png)


![N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12188848.png)


